molecular formula C16H23N3O2S B2378908 6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1421522-06-6

6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No.: B2378908
CAS No.: 1421522-06-6
M. Wt: 321.44
InChI Key: VTQWZOATKGKESO-UHFFFAOYSA-N
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Description

6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine (CAS 1219912-59-0) is a synthetic organic compound with a molecular formula of C15H21N3O2S and a molecular weight of 307.41 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry, linked to a morpholine ring via a flexible alkyl chain. The benzothiazole nucleus is widely recognized for its diverse pharmacological potential, with numerous derivatives being investigated for their anticancer, antimicrobial, and anticonvulsant activities . The incorporation of the morpholine moiety is a common strategy in drug design, as it can significantly influence the pharmacokinetic properties of a molecule and contribute to biological activity through interactions with enzymatic targets . Researchers are exploring this compound and its analogs as potential inhibitors of critical enzymes, such as dihydrofolate reductase (DHFR), a well-established target for antibacterial and anticancer agents . Its structural features make it a valuable intermediate for constructing more complex hybrid molecules for probing biological pathways and structure-activity relationships (SAR) in various disease models. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-ethoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c1-2-21-13-4-5-14-15(12-13)22-16(18-14)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,2-3,6-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQWZOATKGKESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation. Ethanol/water mixtures provide a balance between solubility and ease of extraction, particularly for intermediates.

Catalytic Systems

Copper(I) iodide catalyzes Ullmann couplings for ethoxylation, reducing temperatures by 30°C compared to traditional methods. However, ligand-free systems are preferred to avoid metal contamination in pharmaceutical applications.

Industrial-Scale Production Considerations

Batch processes in 500-L reactors demonstrate scalability:

  • Cyclization : 2-Amino-5-ethoxythiophenol (10 kg) reacts with ethyl chloroacetate in ethanol (200 L) under reflux for 8 hours.
  • Alkylation : Crude benzothiazole intermediate is alkylated with ethyl iodide (7.2 kg) in DMF (150 L) at 80°C.
  • Substitution : 3-Chloropropylmorpholine (9.1 kg) is added in DCM (300 L) with TEA (5.5 L), stirred for 6 hours.

Process mass intensity (PMI) analysis shows a 28% reduction in solvent use when substituting DMF with cyclopentyl methyl ether (CPME).

Comparative Analysis of Synthetic Methodologies

Table 4: Method Comparison

Step Traditional Method Optimized Method Yield Improvement
Cyclization H2SO4 catalysis, 24 h Microwave, 2 h +13%
Ethoxylation Diethyl sulfate, 68% yield Ethyl iodide, 82% yield +14%
Morpholinopropylation DIPEA, 69% yield TEA, 76% yield +7%

Characterization and Quality Control

  • NMR : δ 1.42 (t, 3H, -OCH2CH3), 3.58 (m, 4H, morpholine), 6.82 (d, 1H, aromatic).
  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).
  • Mass Spec : [M+H]+ at m/z 322.4, matching theoretical mass.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy or morpholinopropyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: 3-chloropropylmorpholine in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

  • Benzothiazole Core : The planar aromatic system facilitates interactions with biological targets.
  • 6-Ethoxy Group : Enhances lipophilicity compared to smaller substituents (e.g., methoxy) and may improve membrane permeability .
  • 3-Morpholinopropyl Chain: The morpholine ring contributes to solubility via its tertiary amine, while the propyl spacer balances flexibility and steric effects .

For example, 6-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine () was prepared using NaBH₄ in ethanol, suggesting a similar route for the target compound .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine with structurally related benzothiazoles:

Compound Name Substituents (Benzothiazole) Amine Side Chain Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key References
This compound 6-ethoxy 3-morpholinopropyl C₁₆H₂₃N₃O₂S 321.44* Not reported Not reported Inferred
6-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine 6-methoxy pyridin-4-ylmethyl C₁₄H₁₄N₄OS 294.35 Not reported Not reported
5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine 5,6-dimethyl 3-morpholinopropyl C₁₆H₂₃N₃OS 305.44 Not reported Not reported
6-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine 6-chloro, 4-methyl 3-morpholinopropyl C₁₅H₂₀ClN₃OS 325.86 Not reported Not reported
7-chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine 7-chloro, 4-methoxy 3-morpholinopropyl C₁₅H₁₉ClN₃O₂S 341.86 Not reported Not reported
6-ethoxy-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine 6-ethoxy 2-morpholinoethyl C₁₅H₂₁N₃O₂S 307.41 Not reported Not reported

*Molecular weight calculated based on structural analogy.

Key Observations :

  • Substituent Effects: Ethoxy vs. Halogenation: Chloro substituents (e.g., 6-chloro in ) improve electrophilicity, aiding interactions with nucleophilic biological targets but may increase toxicity .
  • Side Chain Modifications: 3-Morpholinopropyl vs. 2-Morpholinoethyl: The propyl chain in the target compound provides greater conformational flexibility than the ethyl chain in , which could influence binding kinetics .

Biological Activity

6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic compound belonging to the benzothiazole class, which is known for its diverse biological activities. This compound features a unique combination of an ethoxy group and a morpholinopropyl group, contributing to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various strains of bacteria, including both gram-positive and gram-negative types. The compound demonstrated significant inhibitory effects, suggesting its utility in developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have garnered attention in recent research. Molecular docking studies indicate that it interacts effectively with targets involved in cancer progression, particularly the HER enzyme. Binding affinities were reported at -10.4 kcal/mol, indicating strong interactions that could inhibit tumor growth and proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzothiazole derivatives. The presence of specific functional groups in this compound enhances its biological activity. For instance, modifications to the morpholinopropyl group can significantly alter its binding affinity and biological response, as evidenced by comparative studies with similar compounds .

Case Studies

  • Antimicrobial Evaluation : A study conducted on various derivatives of benzothiazole, including this compound, revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines showed that this compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its role in promoting cell death through apoptosis .

Data Tables

Biological Activity Tested Strain/Cell Line Effect Observed Reference
AntimicrobialS. aureusSignificant inhibition
AntimicrobialE. coliSignificant inhibition
AnticancerMCF-7Induced apoptosis
Binding AffinityHER enzyme-10.4 kcal/mol

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 6-ethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted anilines with thiocyanate derivatives under acidic conditions (e.g., HBr or HCl). For example, 6-substituted benzothiazoles are typically prepared by reacting 4-ethoxy-2-aminophenol with NH4_4SCN and bromine in acetic acid, followed by coupling with 3-morpholinopropylamine via nucleophilic substitution. Solvent choice (e.g., water or ethanol) significantly impacts yield; water as a solvent improves eco-friendliness and safety . Optimize reaction time (typically 6–12 hours) and stoichiometric ratios (1:1.2 for amine:benzothiazole intermediates) to achieve >70% yield.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., ethoxy at C6, morpholinopropyl at N2). Expected shifts: δ ~1.4 ppm (ethoxy CH3_3), δ ~2.4–3.8 ppm (morpholine protons) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 378.2 for C17_{17}H24_{24}N3_3O2_2S).
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What biological assays are used to evaluate the anticancer potential of benzothiazole derivatives like this compound?

  • Methodological Answer : Standard assays include:

  • MTT Assay : Measure IC50_{50} values against cancer cell lines (e.g., MCF-7, HeLa).
  • Flow Cytometry : Quantify apoptosis via Annexin V/PI staining.
  • Cell Cycle Analysis : Assess G1/S or G2/M arrest using propidium iodide .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets, and what experimental validation is required?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or tubulin. Focus on hydrogen bonding with morpholine oxygen and hydrophobic interactions with the benzothiazole core.
  • MD Simulations : Validate stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • Experimental Validation : Compare docking results with SPR (surface plasmon resonance) binding assays and competitive inhibition studies .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity, and what strategies resolve contradictory data across studies?

  • Methodological Answer :

  • SAR Studies : Replace ethoxy with methoxy or halogens (e.g., Cl, F) to assess potency changes. For example, 6-methoxy analogs show enhanced solubility but reduced cytotoxicity in some models .
  • Data Reconciliation : Address contradictions (e.g., varying IC50_{50} values) by standardizing assay conditions (cell passage number, serum concentration) and verifying compound purity via HPLC-MS .

Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?

  • Methodological Answer :

  • Solvent-Free Reactions : Use Eaton’s reagent (P2_2O5_5/MeSO3_3H) for cyclization under solvent-free conditions, reducing waste .
  • Catalytic Methods : Employ CuI or FeCl3_3 to accelerate coupling steps, minimizing excess reagents .

Q. How can metabolic stability and pharmacokinetics be assessed in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and identify metabolites via LC-QTOF-MS.
  • In Vivo PK : Administer intravenously/orally to rodents; collect plasma samples for AUC (area under curve) and bioavailability calculations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s cytotoxicity across different cancer cell lines?

  • Methodological Answer :

  • Cell Line Variability : Test across multiple lines (e.g., breast vs. lung cancer) to identify tissue-specific effects. For example, morpholinopropyl groups may enhance blood-brain barrier penetration, affecting CNS models .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to correlate activity with target expression levels (e.g., ABC transporters) .

Tables for Key Findings

Property Data Source
Synthetic Yield 70–85% (water solvent)
Anticancer IC50_{50} 2.5–15 µM (MCF-7, HeLa)
LogP 2.8 (predicted)
Metabolic Stability t1/2_{1/2} = 45 min (human microsomes)

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